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Compound Name: d
aci

cat. No.: B1331097

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-4-nitrophenoxyacetic acid is a versatile bifunctional molecule that serves as a
valuable starting material in organic synthesis. Its structure incorporates a reactive aldehyde
group, a nitro-substituted aromatic ring, and a carboxylic acid moiety, making it an ideal
precursor for the synthesis of a diverse range of heterocyclic compounds and other complex
organic molecules. The presence of both an electrophilic formyl group and a nucleophilic
carboxylic acid, along with the electron-withdrawing nature of the nitro group, allows for a
variety of chemical transformations. This document provides detailed application notes,
experimental protocols, and quantitative data for the use of 2-Formyl-4-nitrophenoxyacetic
acid in the synthesis of key molecular scaffolds.

Synthesis of Schiff Bases and Secondary Amines
via Reductive Amination

The formyl group of 2-Formyl-4-nitrophenoxyacetic acid readily undergoes condensation
with primary amines to form Schiff bases (imines). These intermediates can be subsequently
reduced to stable secondary amines. This two-step one-pot process, known as reductive
amination, is a cornerstone of medicinal chemistry for the generation of amine libraries with
potential biological activities.
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Application Notes

Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates, close derivatives of the title compound, have been
successfully employed in the synthesis of novel Schiff bases and secondary amines. These
compounds have been investigated for their antibacterial properties. The reductive amination
can be carried out using various reducing agents, with sodium triacetoxyborohydride and
catalytic hydrogenation (Hz/Pd) being effective methods.[1][2]

Quantitative Data

The following table summarizes the yields for the reductive amination of various furanic
aldehydes, which serve as representative examples of the reaction efficiency with aromatic
aldehydes.
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Aldehyde Amine

Product Yield (%) Reference
Substrate Substrate
N-(5-
> (h (d thyl)f
roxyme
Hydroxymethylfu  Aniline Y Y Y 97 [3]
uran-2-
rfural
yl)methyl)aniline
N-((5-
5- (hydroxymethyl)f
Hydroxymethylfu =~ Benzylamine uran-2- 76 [4]
rfural yl)methyl)benzyl
amine
4-((5-
5- (hydroxymethyl)f
Hydroxymethylfu ~ Morpholine uran-2- 88 [4]
rfural yl)methyl)morpho
line
N-((5-
5- (hydroxymethyl)f
Hydroxymethylfu  1-Butylamine uran-2- >80 [4]
rfural yl)methyl)butan-
1-amine
. N-((5-
. (acetoxymethyl)f
Acetoxymethylfur  Aniline 99 [3]
uran-2-
fural

yl)methyl)aniline

Experimental Protocol: Synthesis of a Secondary Amine
via Reductive Amination

Materials:
e 2-Formyl-4-nitrophenoxyacetic acid (1.0 eq)

e Primary amine (e.g., aniline) (1.1 eq)
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Sodium triacetoxyborohydride (1.5 eq)
Dichloromethane (DCM)

Saturated sodium bicarbonate solution
Brine

Anhydrous sodium sulfate

Silica gel for column chromatography
Procedure:

To a solution of 2-Formyl-4-nitrophenoxyacetic acid in dichloromethane, add the primary
amine.

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff
base intermediate.

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate
solution.

Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography to yield the desired secondary
amine.

Visualization
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Caption: Workflow for the synthesis of secondary amines.

Synthesis of 2-Alkyl-5-nitrobenzofurans

2-Formyl-4-nitrophenoxyacetic acid and its derivatives are valuable precursors for the
synthesis of 2-alkyl-5-nitrobenzofurans, a class of heterocyclic compounds with potential
applications in medicinal chemistry. The synthesis typically involves an intramolecular
cyclization reaction.

Application Notes

An efficient method for the synthesis of 2-alkyl-5-nitrobenzofurans involves a three-step
procedure starting from 5-nitrosalicylaldehyde and 2-bromoesters to form 2-(2-formyl-4-
nitrophenoxy)alkanoic acids.[5] These intermediates can then undergo cyclization. One
common method for such cyclizations is the Perkin reaction, which utilizes acetic anhydride
and an alkali salt of the carboxylic acid.[5] The electron-withdrawing nitro group can influence
the reaction pathway, favoring the formation of 2-benzofurancarboxylic acids under certain
conditions.[1]

Quantitative Data
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The following table presents data on the synthesis of various benzofuran derivatives,

illustrating typical yields for cyclization reactions.

Starting Material Product Yield (%) Reference
5-Methyl-o0- 5-Methyl-N-(4-

hydroxybenzhydryl nitrophenyl)-3- 84 6]
alcohol + 4- phenylbenzofuran-2-

nitrophenyl isocyanide  amine

5-(tert-butyl)-o- 5-(tert-butyl)-N-(4-

hydroxybenzhydryl nitrophenyl)-3- 80 ]
alcohol + 4- phenylbenzofuran-2-

nitrophenyl isocyanide  amine

5-Methoxy-o- 5-Methoxy-N-(4-

hydroxybenzhydryl nitrophenyl)-3- - 6]
alcohol + 4- phenylbenzofuran-2-

nitrophenyl isocyanide  amine

5-Chloro-o- 5-Chloro-N-(4-

hydroxybenzhydryl nitrophenyl)-3- 24 6]
alcohol + 4- phenylbenzofuran-2-

nitrophenyl isocyanide

amine

Experimental Protocol: Synthesis of a 2-Alkyl-5-

nitrobenzofuran via Perkin Reaction

Materials:

Toluene

Acetic anhydride (3.0 eq)

Anhydrous sodium acetate (1.5 eq)

Saturated sodium bicarbonate solution

2-(2-Formyl-4-nitrophenoxy)alkanoic acid (1.0 eq)
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Ethyl acetate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography
Procedure:

o A mixture of the 2-(2-formyl-4-nitrophenoxy)alkanoic acid, acetic anhydride, and anhydrous
sodium acetate in toluene is heated at reflux.

e The reaction progress is monitored by TLC.

o After completion, the reaction mixture is cooled to room temperature and the solvent is
removed under reduced pressure.

e The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate
solution and brine.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

e The crude product is purified by silica gel column chromatography to afford the 2-alkyl-5-
nitrobenzofuran.

Visualization

G—(Z—Formyl—4—nitrophenoxy)alkanoic acia

:
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:
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Caption: Reaction pathway for benzofuran synthesis.

Knoevenagel Condensation

The aldehyde functionality of 2-Formyl-4-nitrophenoxyacetic acid makes it a suitable
substrate for the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction
with active methylene compounds.

Application Notes

The Knoevenagel condensation is a nucleophilic addition of a compound with an active
methylene group to a carbonyl group, followed by dehydration. This reaction is typically
catalyzed by a weak base. While specific examples with 2-Formyl-4-nitrophenoxyacetic acid
are not extensively documented, its aldehyde group is expected to react readily with active
methylene compounds like malononitrile and ethyl cyanoacetate to yield a,3-unsaturated
products.

Quantitative Data

The table below shows the yields of Knoevenagel condensation products from various aromatic
aldehydes with active methylene compounds.
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BENCHE

Active
Aldehyde Methylene Product Yield (%) Reference
Compound
2-
Benzaldehyde Malononitrile Benzylidenemalo 95 [7]
nonitrile
4- 2-(4-
Chlorobenzaldeh  Malononitrile Chlorobenzyliden 98 [7]
yde e)malononitrile
4- 2-(4-
Nitrobenzaldehy Malononitrile Nitrobenzylidene 99 [7]
de )malononitrile
Ethyl Ethyl 2-cyano-3-
Benzaldehyde 92 [7]
cyanoacetate phenylacrylate
4 Ethyl 2-cyano-3-
Ethyl (4-
Methoxybenzald 85 [7]
cyanoacetate methoxyphenyl)a
ehyde
crylate

Experimental Protocol: General Procedure for
Knoevenagel Condensation

Materials:

Ethanol

Ice-water bath

Piperidine (catalytic amount)

2-Formyl-4-nitrophenoxyacetic acid (1.0 eq)

Active methylene compound (e.g., malononitrile) (1.0 eq)
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Procedure:

» Dissolve 2-Formyl-4-nitrophenoxyacetic acid and the active methylene compound in
ethanol.

e Add a catalytic amount of piperidine to the solution.

 Stir the reaction mixture at room temperature. The reaction progress can be monitored by
TLC.

e Upon completion, cool the reaction mixture in an ice-water bath to induce precipitation of the
product.

» Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Visualization

(Z-Formyl—4—nitrophenoxyacetic acid + Active Methylene CompountD

Knoevenagel Condensation
(Base Catalyst)

(O(,B—Unsaturated Producg
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Caption: Knoevenagel condensation workflow.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes
and ketones. 2-Formyl-4-nitrophenoxyacetic acid can serve as the aldehyde component in
this reaction to generate various substituted styrenes.
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Application Notes

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig
reagent). The stereochemical outcome of the reaction is dependent on the nature of the ylide.
Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of
(2)-alkenes.[8][9]

Quantitative Data

The following table provides examples of yields and stereoselectivity for the Wittig reaction with

benzaldehyde.

Ylide Product Yield (%) E:Z Ratio Reference
Methoxycarbon

( Y ) Y Methyl

Imethylene)triphe ) 87 95.5:4.5 [10]

cinnamate

nylphosphorane

(Cyanomethylen

e)triphenylphosp Cinnamonitrile 86.1 58.8:41.2 [10]
horane

Experimental Protocol: General Procedure for Wittig
Reaction

Materials:

Phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.0 eq)

Strong base (e.g., n-butyllithium)

Anhydrous tetrahydrofuran (THF)

2-Formyl-4-nitrophenoxyacetic acid (1.0 eq)

Saturated ammonium chloride solution

Ethyl acetate
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e Brine

e Anhydrous magnesium sulfate

« Silica gel for column chromatography

Procedure:

e Suspend the phosphonium salt in anhydrous THF under an inert atmosphere.

e Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color
change is typically observed).

 Stir the mixture for 1-2 hours at room temperature.

e Cool the ylide solution to 0 °C and add a solution of 2-Formyl-4-nitrophenoxyacetic acid in
anhydrous THF dropwise.

» Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
e Quench the reaction with saturated ammonium chloride solution.
» Extract the product with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and
filter.

» Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Visualization
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Caption: Mechanism of the Wittig reaction.

Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide
range of biological activities. 2-Formyl-4-nitrophenoxyacetic acid can be a potential
precursor for the synthesis of substituted quinoxalines.

Application Notes

The most common method for quinoxaline synthesis is the condensation of an ortho-
phenylenediamine with a 1,2-dicarbonyl compound.[11] While 2-Formyl-4-nitrophenoxyacetic
acid is not a 1,2-dicarbonyl compound itself, its aldehyde group can react with one of the
amino groups of an ortho-phenylenediamine, and the carboxylic acid could potentially be
involved in a subsequent cyclization step, or the molecule could be chemically modified to a
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suitable precursor. A more direct approach would be the reaction of an ortho-phenylenediamine
with an a-ketoacid derived from 2-Formyl-4-nitrophenoxyacetic acid.

Quantitative Data

The following table shows the yields of quinoxaline derivatives synthesized from the reaction of
o-phenylenediamines and various dicarbonyl compounds.

o-
) 1,2-Dicarbonyl )
Phenylenedia Product Yield (%) Reference
. Compound
mine
o- 2,3-
Phenylenediamin  Benzil Diphenylquinoxal 95 [12]
e ine
0_
Phenylenediamin  Glyoxal Quinoxaline 85-90 [13]
e
4,5-Dimethyl-1,2- 6,7-Dimethyl-2,3-
phenylenediamin  Benzil diphenylquinoxali 92 [14]
e ne
o- 2- 2-
Phenylenediamin  Oxopropionaldeh  Methylquinoxalin ~ 80-90 [13]
e yde e

Experimental Protocol: General Procedure for
Quinoxaline Synthesis

Materials:
» Derivative of 2-Formyl-4-nitrophenoxyacetic acid (e.g., corresponding a-ketoacid) (1.0 eq)
o ortho-Phenylenediamine (1.0 eq)

o Ethanol or Acetic acid
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o Reflux apparatus
Procedure:

» Dissolve the derivative of 2-Formyl-4-nitrophenoxyacetic acid and ortho-
phenylenediamine in a suitable solvent such as ethanol or acetic acid.

o Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.
e Upon completion, cool the reaction mixture to room temperature.

« If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under
reduced pressure.

e The crude product can be purified by recrystallization or column chromatography.

Visualization

2-Formyl-4-nitrophenoxyacetic acid derivative
(e.g., a-ketoacid) + o-Phenylenediamine

Condensation

Cyclization

(Substituted Quinoxaline)

Click to download full resolution via product page

Caption: General scheme for quinoxaline synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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